Velpatasvir - 1377049-84-7

Velpatasvir

Catalog Number: EVT-285961
CAS Number: 1377049-84-7
Molecular Formula: C49H54N8O8
Molecular Weight: 883.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Velpatasvir is a direct-acting antiviral agent [] specifically classified as a nonstructural protein 5A (NS5A) inhibitor [, , , , ]. It plays a crucial role in scientific research as a potent inhibitor of hepatitis C virus (HCV) replication [, , , , , , , , , ].

Molecular Structure Analysis

The full chemical name for Velpatasvir is methyl {(1R)-2[(2S,4S)-2-(5-{2-[(2S,5S)-1-{(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl}-5-methylpyrrolidin-2-yl]-1,11-dihydro[2]benzopyrano[4',3':6,7]naphtha[1,2-d]imidazol-9-yl}-1H-imidazol-2-yl)-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl}carbamate []. Detailed structural analyses and specific structural data are not provided in the reviewed literature.

Mechanism of Action

Velpatasvir exerts its antiviral activity by inhibiting the NS5A protein of HCV [, , , , , , ]. NS5A is a viral phosphoprotein essential for HCV replication, assembly of new viral particles, and modulation of the host cell's response to infection []. By inhibiting this protein, Velpatasvir disrupts critical steps in the HCV life cycle, ultimately leading to a reduction in viral load and potential clearance of the infection.

Applications

The primary application of Velpatasvir in scientific research is in the development of effective treatment regimens for chronic HCV infection [, , , , , , , , , , , , , , , , ]. Research has demonstrated that Velpatasvir is a potent pan-genotypic antiviral agent, showing efficacy against all six major HCV genotypes [, , , ]. Its efficacy is particularly noteworthy in patients with HCV genotype 3, a genotype known to be challenging to treat, especially in individuals with cirrhosis [].

Velpatasvir is frequently combined with Sofosbuvir, a nucleotide polymerase inhibitor, in a fixed-dose combination tablet [, , , , , , , , ]. This combination has been highly successful in achieving high sustained virologic response rates (SVR12) in a variety of patient populations, including those with compensated and decompensated cirrhosis, those with prior treatment failures, and those co-infected with HIV [, , , , , , , , , , ].

Future Directions
  • Exploring the use of Velpatasvir in shorter treatment durations, particularly for specific HCV genotypes or patient subgroups. Studies are already underway examining the effectiveness of 8-week treatment regimens with Velpatasvir in combination with other DAAs [].
  • Developing strategies to overcome drug-drug interactions, as the coadministration of Velpatasvir with certain drugs, such as proton pump inhibitors, can decrease its serum concentrations and potentially compromise treatment efficacy [, , ].
  • Investigating the use of Velpatasvir in challenging patient populations, such as those with decompensated cirrhosis, post-liver transplant recipients, and patients with specific NS5A resistance-associated substitutions [, ].

Sofosbuvir

    Compound Description: Sofosbuvir is a nucleotide analogue inhibitor of the HCV NS5B polymerase, an enzyme essential for viral replication. [, ] It is a prodrug metabolized to its active form, which acts as a chain terminator of HCV RNA synthesis. [] Sofosbuvir exhibits pan-genotypic activity against HCV. []

    Relevance: Sofosbuvir is frequently co-administered with Velpatasvir, a pan-genotypic HCV NS5A inhibitor. [, ] This combination creates a highly effective, single-tablet regimen for treating chronic HCV infection across genotypes 1-6. [, ] Their synergistic action stems from targeting different stages of the viral life cycle. [, ]

Voxilaprevir

    Compound Description: Voxilaprevir (GS-9857) is a potent, pangenotypic NS3/4A protease inhibitor that demonstrates activity against HCV strains resistant to other protease inhibitors. [, , ]

    Relevance: Voxilaprevir is used in combination with Velpatasvir and Sofosbuvir as a salvage therapy for patients with chronic HCV infection who have failed prior DAA-containing regimens, including those with compensated cirrhosis. [, , ] This triple-drug regimen broadens treatment options for difficult-to-cure HCV cases. [, ]

Daclatasvir

    Compound Description: Daclatasvir is a first-generation NS5A inhibitor that exhibits potent antiviral activity against HCV genotypes 1-6. [, ]

    Relevance: Daclatasvir, like Velpatasvir, targets the NS5A protein of HCV, albeit with a different resistance profile. [] Clinical studies have compared the efficacy of Sofosbuvir plus Velpatasvir versus Sofosbuvir plus Daclatasvir, finding the former to have a higher sustained virologic response rate. []

Ledipasvir

    Compound Description: Ledipasvir is a first-generation NS5A inhibitor with specific activity against HCV genotype 1. [, ]

    Relevance: While Velpatasvir exhibits pangenotypic activity, Ledipasvir is primarily effective against genotype 1. [, ] This highlights the expanded therapeutic potential of Velpatasvir in treating a broader range of HCV genotypes.

Elbasvir

    Compound Description: Elbasvir is an NS5A inhibitor primarily active against HCV genotypes 1 and 4. []

    Relevance: Similar to Ledipasvir, Elbasvir has a narrower genotype coverage compared to the pangenotypic activity of Velpatasvir. [] This distinction is crucial for developing treatment strategies for various HCV genotypes prevalent globally.

Pibrentasvir

    Compound Description: Pibrentasvir is a pangenotypic NS5A inhibitor with a high genetic barrier to resistance. []

Ribavirin

    Compound Description: Ribavirin is a nucleoside analogue with broad-spectrum antiviral activity. Its mechanism against HCV remains not fully understood. [, , ]

    Relevance: Ribavirin is often added to DAA regimens, including those containing Velpatasvir, in specific clinical scenarios. [, , , ] This is particularly common for patients with decompensated cirrhosis, those who failed prior DAA therapy, or those with complex resistance profiles. [, , ]

Properties

CAS Number

1377049-84-7

Product Name

Velpatasvir

IUPAC Name

methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate

Molecular Formula

C49H54N8O8

Molecular Weight

883.0 g/mol

InChI

InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42+/m0/s1

InChI Key

FHCUMDQMBHQXKK-CDIODLITSA-N

SMILES

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC

Solubility

Soluble in DMSO, not in water

Synonyms

GS5816; GS-5816; GS 5816; Velpatasvir

Canonical SMILES

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC

Isomeric SMILES

C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)COC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.